N-Hydroxy-9H-fluoren-2-amine; 2-(Hydroxyamino)fluorene; N-2-Fluorenylhydroxylamine; N-Hydroxy-2-aminofluorene; N-Hydroxy-2-fluorenamine
CAS No.:
Cat. No.: VC18547742
Molecular Formula: C3H9ClN2O
Molecular Weight: 127.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H9ClN2O |
|---|---|
| Molecular Weight | 127.59 g/mol |
| IUPAC Name | (2S)-2-amino-3,3,3-trideuteriopropanamide;hydrochloride |
| Standard InChI | InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1/i1D3; |
| Standard InChI Key | FIAINKIUSZGVGX-QQAVFRBQSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])[C@@H](C(=O)N)N.Cl |
| Canonical SMILES | CC(C(=O)N)N.Cl |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁NO | |
| Molecular Weight | 197.23 g/mol | |
| CAS Registry Number | 53-94-1 | |
| SMILES Notation | C1C2=CC=CC=C2C3=C1C=C(C=C3)NO | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
The compound’s planar fluorene backbone and electrophilic hydroxylamine group enable interactions with biological macromolecules, particularly DNA . Its structural similarity to carcinogens like 2-acetylaminofluorene (2-AAF) underpins its role in mutagenicity studies .
Synthesis and Chemical Properties
Synthetic Routes
N-Hydroxy-9H-fluoren-2-amine is synthesized via the reduction of nitrofluorene derivatives or enzymatic N-hydroxylation of 2-aminofluorene. A reported method achieves a 91% yield using zinc, ammonium chloride, and D,L-histidine at pH 7.4–7.5 . Industrial-scale production may involve continuous flow processes to optimize efficiency.
Reactivity and Stability
The hydroxylamine group is highly reactive, particularly under acidic conditions, where it forms electrophilic intermediates capable of DNA adduction . Key reactions include:
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Oxidation: Converts to nitroso derivatives (e.g., 2-nitrosofluorene).
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Reduction: Reverts to 2-aminofluorene, a detoxification pathway .
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Electrophilic Substitution: Reacts with nucleophilic DNA bases (e.g., guanine) .
Table 2: Representative Chemical Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-Hydroxylation | Cytochrome P450, O₂ | N-Hydroxy-2-aminofluorene |
| Deacetylation | Hepatic enzymes | N-Hydroxy-2-aminofluorene |
| DNA Adduct Formation | Acidic pH, enzymatic activation | N-(deoxyguanosin-8-yl)-2-aminofluorene |
Metabolic Pathways and Bioactivation
N-Hydroxy-9H-fluoren-2-amine is a critical metabolite in the activation of 2-AAF, a prototypical carcinogen. The metabolic cascade involves:
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N-Hydroxylation: Hepatic cytochrome P450 enzymes convert 2-AAF to N-hydroxy-2-acetylaminofluorene (N-OH-AAF) .
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Deacetylation: Esterases remove the acetyl group, yielding N-Hydroxy-2-aminofluorene .
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Bioactivation: Enzymatic N,O-acyltransfer or acid-catalyzed protonation generates nitrenium ions, which form DNA adducts .
Detoxification Pathways:
Mutagenic and Carcinogenic Mechanisms
DNA Adduct Formation
The compound’s primary mutagenic mechanism involves covalent binding to DNA. In Salmonella typhimurium assays, N-Hydroxy-2-aminofluorene induces ~10× more mutations than N-OH-AAF at equimolar concentrations . The major adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene, disrupts DNA replication and repair .
Table 3: Mutagenicity Data
| Compound | Mutation Rate (revertants/μmol) | DNA Adducts (pmol/μg DNA) |
|---|---|---|
| N-Hydroxy-2-aminofluorene | 2,390 ± 220 | 1.85 ± 0.15 |
| N-OH-AAF | 240 ± 30 | 0.28 ± 0.01 |
Structural Determinants of Reactivity
Electronegative substituents (e.g., 7-Br) enhance DNA binding by stabilizing nitrenium intermediates . Conversely, electron-donating groups (e.g., 7-CH₃) reduce adduct formation .
Research Findings and Experimental Insights
In Vitro Studies
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Enzymatic Activation: Rat liver S9 fraction increases bacterial mutagenicity by 85–90% via deacetylation .
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pH Dependency: Reactivity peaks at pH 5.0–6.0, correlating with nitrenium ion stability .
In Vivo Carcinogenicity
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Rodent models show hepatic tumors following chronic exposure, with adduct levels predictive of tumor incidence .
Applications in Scientific Research
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